oxyimperatorin

Catalog No.
S1550626
CAS No.
35740-18-2
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxyimperatorin

CAS Number

35740-18-2

Product Name

oxyimperatorin

IUPAC Name

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3

InChI Key

CTJZWFCPUDPLME-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C

Antioxidant Activity:

Oxyimperatorin has been shown to possess antioxidant properties in various in vitro and in vivo studies. It can scavenge free radicals, which are harmful molecules that contribute to oxidative stress and various diseases. Studies have demonstrated its ability to protect cells from oxidative damage caused by hydrogen peroxide, lipopolysaccharide, and other oxidative stressors [, ].

Anti-Inflammatory Effects:

Research suggests that oxyimperatorin may have anti-inflammatory properties. Studies have shown it can suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, in various cell types [, ]. Additionally, it has been shown to alleviate inflammation in animal models of diseases like arthritis and colitis [, ].

Neuroprotective Potential:

Oxyimperatorin has been investigated for its potential neuroprotective effects. Studies have shown it can protect nerve cells from damage caused by various factors, including glutamate excitotoxicity, oxidative stress, and beta-amyloid accumulation, which is associated with Alzheimer's disease.

Other Potential Applications:

Oxyimperatorin is being investigated for its potential applications in various other areas, including:

  • Cancer: Studies suggest it may have anti-cancer properties, such as inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).
  • Diabetes: Preliminary research suggests it may have beneficial effects on blood sugar control and insulin sensitivity.
  • Bone health: Studies suggest it may promote bone formation and prevent bone loss.

Oxyimperatorin is a natural compound classified as a coumarin, with the chemical formula C16H14O5C_{16}H_{14}O_{5} and a molecular weight of 286.28 g/mol. It is derived from the plant Angelica dahurica, which is known for its medicinal properties. The compound is characterized by its unique structure, which includes a furochromone moiety, making it distinct among other coumarins. Oxyimperatorin has garnered attention for its potential therapeutic applications due to its bioactive properties.

  • Antioxidant Activity: Oxyimperatorin's structure suggests potential for free radical scavenging activity, which could contribute to its antioxidant properties [].
  • Anti-inflammatory Activity: Studies suggest oxyimperatorin may modulate inflammatory pathways by affecting the activity of specific enzymes and signaling molecules [].
  • Neuroprotective Effects: Research suggests oxyimperatorin may protect nerve cells from damage by reducing oxidative stress and inflammation [].
Typical of coumarins, including:

  • Oxidation: The presence of hydroxyl groups makes oxyimperatorin susceptible to oxidation reactions, potentially yielding derivatives with enhanced biological activity.
  • Nucleophilic Substitution: The epoxide group in oxyimperatorin can undergo nucleophilic attack, leading to the formation of different functionalized derivatives.
  • Photo

Oxyimperatorin exhibits several biological activities:

  • Antioxidant Activity: Studies have shown that oxyimperatorin possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: Research indicates that oxyimperatorin can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties: Oxyimperatorin has demonstrated activity against various bacteria and fungi, suggesting potential use in antimicrobial therapies.

The synthesis of oxyimperatorin can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting oxyimperatorin from Angelica dahurica using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the cyclization of appropriate precursors under acidic or basic conditions to form the coumarin structure.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce oxyimperatorin from simpler organic substrates.

Oxyimperatorin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, oxyimperatorin is being explored as a potential drug candidate for treating oxidative stress-related diseases and infections.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at reducing skin aging.
  • Food Industry: Oxyimperatorin may be used as a natural preservative due to its antimicrobial properties.

Research on the interactions of oxyimperatorin with other biological molecules is ongoing. Preliminary studies suggest that it may interact with various enzymes and receptors, influencing metabolic pathways. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand these interactions.

Oxyimperatorin shares structural similarities with other coumarins and furocoumarins. Here are some comparable compounds:

Compound NameChemical FormulaBiological ActivityUnique Features
ImperatorinC15H14O4C_{15}H_{14}O_{4}Antimicrobial, anti-inflammatoryLacks epoxide group
IsoimperatorinC15H14O4C_{15}H_{14}O_{4}AntioxidantDifferent stereochemistry
HeracleninC16H14O5C_{16}H_{14}O_{5}Similar antioxidant propertiesStructural isomer of oxyimperatorin
BergaptenC12H10O4C_{12}H_{10}O_{4}Antimicrobial, photoprotectiveKnown for skin protection

Uniqueness of Oxyimperatorin

What sets oxyimperatorin apart from these similar compounds is its specific structural features, particularly the epoxide group and the unique arrangement of functional groups that contribute to its distinct biological activities. This uniqueness may enhance its efficacy in therapeutic applications compared to other coumarins.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Wikipedia

Prangenin

Dates

Modify: 2023-08-15

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